3,3,5,5-Tetramethylmorpholine
Overview
Description
The compound 3,3,5,5-Tetramethylmorpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The tetramethylmorpholine derivatives have been studied for various structural and chemical properties, as well as their potential applications in different chemical reactions and biological activities.
Synthesis Analysis
The synthesis of tetramethylmorpholine derivatives has been explored in several studies. For instance, the cyclization of N-substituted 3,3'-iminobis-2-butanols to N-substituted 2,3,5,6-tetramethylmorpholines in sulfuric acid has been reported, with the reaction proceeding via an SN2-type substitution with partial inversion of configuration before cyclization . Another study also discussed the mechanism of cyclization of 3,3'-iminobis-2-butanols to 2,3,5,6-tetramethylmorpholines, confirming the SN2-type substitution mechanism .
Molecular Structure Analysis
The molecular structure of tetramethylmorpholine derivatives has been determined using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR). For example, the structures of the six isomers of 2,3,5,6-tetramethylmorpholine were determined by proton NMR studies, which provided insights into the stereochemistry of the methyl groups α to the amine group . Additionally, the crystal structure of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates was studied using X-ray diffraction, revealing the structure of a related compound .
Chemical Reactions Analysis
Tetramethylmorpholine derivatives participate in various chemical reactions. For instance, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates . Another study reported the photochemical synthesis of a tetracyclo compound that readily undergoes rearrangement with primary amines, demonstrating the reactivity of such compounds under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetramethylmorpholine derivatives are influenced by their molecular structure. The gas-phase structure and conformational properties of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, a related compound, were studied by gas electron diffraction and quantum chemical calculations, revealing the molecule's chair conformation and geometric parameters . These properties are crucial for understanding the behavior of tetramethylmorpholine derivatives in different environments and their potential applications.
Scientific Research Applications
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: 3,3,5,5-Tetramethylmorpholine is used as a ligand building block in transition-metal catalysis . It’s particularly noteworthy in the synthesis of biphenols, an important structural motif found in many natural products and pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis of 3,3,5,5-Tetramethylmorpholine is achieved by the dehydrogenative oxidative coupling of 2,4-dimethylphenol .
- Results or Outcomes: The resulting 3,3,5,5-Tetramethylmorpholine has been used as a phosphoramidite ligand for asymmetric addition reactions of alkyl radicals to double bonds, as a phosphite ligand in hydroformylation reactions to produce industrially valuable oxo chemicals, and in Heck alkylation reactions .
Application in Biochemistry
- Specific Scientific Field: Biochemistry .
- Summary of the Application: 3,3,5,5-Tetramethylmorpholine is used in the synthesis of modified synthetic peptides . These peptides have emerged as an exciting avenue for enhancing therapeutic efficacy and expanding the scope of applications in various disease contexts .
- Methods of Application or Experimental Procedures: The synthesis of these modified synthetic peptides involves the use of solid-phase peptide techniques . The inherent tunability of synthetic peptides has facilitated the creation of highly selective and responsive sensors capable of detecting specific analytes with precision .
- Results or Outcomes: The resulting modified synthetic peptides have been used as fluorescent/luminescent sensors and novel peptidomimetics . They have applications in various disease contexts .
Safety And Hazards
properties
IUPAC Name |
3,3,5,5-tetramethylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSHCQUVDDBCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404545 | |
Record name | 3,3,5,5-tetramethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethylmorpholine | |
CAS RN |
19412-12-5 | |
Record name | 3,3,5,5-tetramethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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